molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0

3-(tert-Butoxy)spiro[3.3]heptan-1-one

Cat. No.: B2521997
CAS No.: 1909317-13-0
M. Wt: 182.263
InChI Key: DSQCGXGHJZTQEE-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)spiro[33]heptan-1-one is a chemical compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)spiro[3.3]heptan-1-one typically involves the reaction of a suitable ketone with a tert-butyl alcohol derivative under acidic conditions. One common method involves the use of tert-butyl hydroperoxide and a catalyst such as sulfuric acid to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(tert-Butoxy)spiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)spiro[3.3]heptan-1-one involves its interaction with various molecular targets. The compound’s unique spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A similar spiro compound with different substituents.

    Spiro[4.4]nonane: Another spiro compound with a larger ring structure.

    Spiro[2.2]pentane: A smaller spiro compound with different chemical properties.

Uniqueness

3-(tert-Butoxy)spiro[3.3]heptan-1-one is unique due to its tert-butoxy group, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCGXGHJZTQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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